molecular formula C24H25ClN4O2 B2992789 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide CAS No. 1251620-80-0

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide

Cat. No.: B2992789
CAS No.: 1251620-80-0
M. Wt: 436.94
InChI Key: NPVRSYRFKIAVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido[4,3-d]pyrimidinone derivative featuring a 6-benzyl group, a 2-methyl substituent, and an N-(4-chlorobenzyl)acetamide side chain. The pyridopyrimidinone core is a bicyclic system known for its versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications.

Properties

IUPAC Name

2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O2/c1-17-27-22-11-12-28(14-19-5-3-2-4-6-19)15-21(22)24(31)29(17)16-23(30)26-13-18-7-9-20(25)10-8-18/h2-10H,11-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVRSYRFKIAVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide involves multiple steps:

  • Formation of the Pyrido[4,3-d]pyrimidine Core: This step typically involves the condensation of a pyrimidine derivative with a benzyl group, followed by cyclization.

  • Introduction of Substituents: The benzyl, methyl, and chlorobenzyl groups are introduced using specific alkylation reactions.

  • Final Assembly: The acetamide group is attached to the core structure through an amidation reaction, typically involving a coupling reagent.

Industrial Production Methods

Industrial production methods focus on optimizing the yield and purity of the compound. Techniques such as continuous flow synthesis, automated synthesis, and the use of high-throughput screening can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, particularly at the methyl and benzyl groups, resulting in the formation of alcohols or ketones.

  • Reduction: Reduction reactions can target the oxo group, leading to the formation of hydroxyl derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzyl and chlorobenzyl groups.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

  • Substitution: Conditions vary depending on the type of substitution but often involve catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. typical products include hydroxylated, ketonized, or further substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound is valuable in the study of synthetic chemistry due to its complex structure, serving as a model compound for reaction mechanism studies.

Biology

In biological research, the compound's interaction with various biomolecules makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

Pharmacological studies explore its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial activities, leveraging its ability to interact with specific biological targets.

Industry

In industry, the compound can be used as an intermediate in the synthesis of more complex molecules or as a starting material for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes or receptors, disrupting their normal function. This interaction typically involves binding to the active site of the target molecule, either inhibiting its activity or altering its behavior. The pathways involved can vary but often include signaling cascades that regulate cellular processes.

Comparison with Similar Compounds

Pyrido[3,4-d]pyrimidinone Analog ()

The compound 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl]-N-(2,5-dimethylphenyl)acetamide shares a pyridopyrimidinone scaffold but differs in substitution patterns:

  • Core: Pyrido[3,4-d]pyrimidinone (vs. pyrido[4,3-d] in the target compound).
  • Substituents : A 4-methylphenyl group at position 2 and a 2,5-dimethylphenyl acetamide side chain (vs. 2-methyl and 4-chlorobenzyl groups in the target).
  • Molecular Weight : Higher (C31H32N4O2, MW = 492.62 g/mol) due to additional methyl groups and aromatic rings.

This structural divergence may alter binding affinity and metabolic stability, as bulkier substituents could hinder target engagement .

Thieno[3,2-d]pyrimidinone Derivative ()

N-(4-chlorobenzyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide replaces the pyrido core with a thieno[3,2-d]pyrimidinone system:

  • Core: Sulfur-containing thieno-pyrimidinone (vs. nitrogen-rich pyridopyrimidinone).
  • Substituents : A thioacetamide linker and phenethyl group (vs. benzyl and methyl groups).

Functional Group and Physicochemical Properties

Thioacetamide Analogs ()

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide features a dihydropyrimidin-2-ylthio group:

  • Functional Group : Thioether linkage (vs. carbonyl in the target compound).
  • Melting Point : 196°C (vs. unlisted for the target), suggesting higher crystallinity due to sulfur’s polarizability.
  • NMR Data: A singlet at δ 6.05 (CH-5) and aromatic protons at δ 7.27–7.60, distinct from the target’s pyridopyrimidinone shifts .

Acetylated Pyrido-Thieno Hybrid ()

N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide combines pyrido and thieno rings:

  • Substituents: Acetyl and phenylamino groups (vs. methyl and chlorobenzyl).
  • IR Data: Dual carbonyl peaks at 1,730 and 1,690 cm⁻¹, indicating acetyl and pyrimidinone C=O groups .

Lumping Strategy Relevance ()

Compounds with similar cores (e.g., pyrido[4,3-d]pyrimidinone vs. pyrido[3,4-d]) may be "lumped" as surrogates in pharmacokinetic studies, assuming shared properties. However, substituent variations (e.g., chlorobenzyl vs. methylphenyl) necessitate individual profiling .

Comparative Data Table

Compound Feature Target Compound
Core Structure Pyrido[4,3-d]pyrimidinone Pyrido-thieno hybrid Pyrido[3,4-d]pyrimidinone Dihydropyrimidin-2-ylthio Thieno[3,2-d]pyrimidinone
Key Substituents 6-Benzyl, 4-chlorobenzyl Acetyl, phenylamino 4-Methylphenyl, 2,5-dimethylphenyl Thioether, benzyl Phenethyl, thioacetamide
Molecular Weight (g/mol) ~450 (estimated) 369.44 492.62 297.35 470.0
Melting Point N/A 143–145°C N/A 196°C N/A
Notable Spectral Data N/A δ 2.10 (COCH3), 7.37–7.47 (Ar) N/A δ 6.05 (CH-5), 7.27–7.60 (Ar) N/A

Biological Activity

The compound 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide is a pyridopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic implications based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. For instance, the use of microwave irradiation has been reported to enhance yields and purity during the synthesis of related pyridopyrimidine compounds. The general method includes the combination of a substituted pyrimidine with appropriate acetamide derivatives, often utilizing solvents like DMF (Dimethylformamide) to facilitate the reaction .

Antitumor Activity

Research indicates that compounds within the pyridopyrimidine class exhibit significant antitumor activity. A study highlighted that certain derivatives can inhibit cancer cell proliferation by targeting key enzymes involved in cell cycle regulation. For example, compounds similar to our target compound have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Table 1: Antitumor Activity of Pyridopyrimidine Derivatives

Compound NameTarget EnzymeIC50 (µM)Cell Line TestedReference
Compound ACDK40.5HeLa
Compound BCDK60.8MCF-7
Target CompoundUnknownTBDTBDTBD

Antimicrobial Properties

In addition to antitumor effects, some studies have explored the antimicrobial properties of pyridopyrimidine derivatives. The target compound may exhibit activity against various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or inhibit protein synthesis pathways.

The proposed mechanism for the biological activity of this compound involves its ability to interact with specific biological targets such as kinases and other regulatory proteins. This interaction can lead to altered signaling pathways that promote apoptosis in cancer cells or inhibit bacterial growth.

Case Studies

Several case studies have documented the efficacy of pyridopyrimidine derivatives in preclinical models:

  • Study on Anticancer Activity : A recent study demonstrated that a structurally similar compound significantly reduced tumor size in xenograft models by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL for one derivative .

Q & A

Basic: What are the established synthetic routes for this compound, and what are the critical reaction parameters?

Answer:
The compound can be synthesized via multicomponent reactions involving pyrimidine scaffolds. Key steps include:

  • Amide coupling : Use of EDC·HCl and HOBt·H₂O for activating carboxyl groups, followed by reaction with substituted benzylamines (e.g., 4-chlorobenzylamine) to form the acetamide moiety .
  • Pyrido[4,3-d]pyrimidine core formation : Cyclization of substituted pyrimidinones under acidic or basic conditions, with benzyl groups introduced via alkylation using benzyl halides .
  • Optimization : Reaction yields (37–84%) depend on solvent polarity (e.g., dry benzene vs. dioxane) and temperature control (50–100°C) .

Basic: How is the structural integrity of this compound validated?

Answer:
Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) and carbonyl resonances (δ 165–175 ppm) .
  • X-ray crystallography : Resolves the tetrahydropyrido[4,3-d]pyrimidine ring conformation and confirms substituent positions (e.g., benzyl group orientation) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., ±0.3% deviation) .

Basic: What preliminary biological assays are recommended to assess its activity?

Answer:

  • In vitro enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate potency (EC₅₀ values) .
  • Solubility and stability : HPLC-based pharmacokinetic profiling in simulated physiological buffers (pH 7.4) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Variation of substituents : Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess effects on target binding .
  • Core modifications : Introduce substituents at the pyrido[4,3-d]pyrimidine 2-methyl position (e.g., ethyl, isopropyl) to study steric effects .
  • Biological testing : Compare modified analogs in dose-response assays to quantify potency shifts (e.g., ΔlogEC₅₀ >1 indicates critical SAR) .

Advanced: How should researchers resolve contradictions between solubility and bioactivity data?

Answer:

  • Prodrug synthesis : Modify the acetamide group with hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance solubility without altering core activity .
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve bioavailability while retaining target engagement .
  • Data reconciliation : Cross-validate solubility (via shake-flask method) and bioactivity in parallel assays to isolate confounding variables .

Advanced: What strategies improve synthetic yield and purity for large-scale research applications?

Answer:

  • Catalyst optimization : Replace traditional bases (e.g., triethylamine) with DMAP to accelerate amide coupling (yield increase from 37% to 65%) .
  • Chromatography-free purification : Recrystallize crude products from ethanol/water mixtures (80:20 v/v) to achieve >95% purity .
  • Process analytics : Monitor reaction progress via inline FTIR to detect intermediates and minimize byproducts .

Advanced: What in vivo models are appropriate for evaluating its therapeutic potential?

Answer:

  • Xenograft models : Administer the compound (10–50 mg/kg, oral) to nude mice bearing human tumor xenografts to assess tumor growth inhibition .
  • Toxicology profiling : Measure liver enzymes (ALT/AST) and renal function (creatinine) in Sprague-Dawley rats after 28-day exposure .
  • Blood-brain barrier (BBB) penetration : Use LC-MS/MS to quantify brain-to-plasma ratios in pharmacokinetic studies .

Advanced: How can researchers validate analytical methods for impurity profiling?

Answer:

  • Forced degradation : Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions, then analyze degradation products via UPLC-QTOF .
  • Method robustness : Test HPLC parameters (column temperature, flow rate) to ensure resolution of critical impurities (e.g., dechlorinated byproducts) .
  • Reference standards : Synthesize and characterize potential impurities (e.g., 6-benzyl regioisomer) for spiking studies .

Basic: What storage conditions ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
  • Solvent compatibility : Prepare stock solutions in anhydrous DMSO (sealed under argon) to minimize oxidation .

Advanced: What computational tools aid in metabolite identification?

Answer:

  • In silico prediction : Use Schrödinger’s Metabolite Predictor to generate Phase I/II metabolite profiles .
  • HR-MS/MS fragmentation : Compare experimental spectra (m/z 500–600) with in silico fragments using Mass Frontier .
  • Docking studies : Map metabolites to cytochrome P450 isoforms (e.g., CYP3A4) to identify likely metabolic hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.